molecular formula C10H10N4 B5606938 6,7-dihydro-5H-tetrazolo[5,1-a][2]benzazepine

6,7-dihydro-5H-tetrazolo[5,1-a][2]benzazepine

Cat. No.: B5606938
M. Wt: 186.21 g/mol
InChI Key: YDVFNELOOIFGSC-UHFFFAOYSA-N
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Description

6,7-dihydro-5H-tetrazolo[5,1-a][2]benzazepine is a useful research compound. Its molecular formula is C10H10N4 and its molecular weight is 186.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 186.090546336 g/mol and the complexity rating of the compound is 208. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Methods and Chemical Properties

  • Cyclization Methods and Mesoionic Compounds : A study by Nagamatsu et al. (1993) explored the synthesis of 2-substituted 1-acetoxy-6-acetyl-5,6-dihydro-4H-imidazo[1,2′:1,6]pyrimido[5,4-d][1]benzazepines and related mesoionic compounds, including 5,6-dihydro-4H-thiazolo[3′,2′:1,6]pyrimido[5,4-d][1]benzazepine, through the cyclization of N-(6,7-dihydro-5H-pyrimido[5,4-d][1]benzazepin-4-yl)amino acids (Nagamatsu et al., 1993).

  • Intramolecular 1,3-Dipolar Cycloaddition : Lee et al. (2003) synthesized 4H-tetrazolo[1,5-a][1]benzazepines by the intramolecular 1,3-dipolar cycloaddition reaction of azidophenylcyanomethyl compounds (Lee et al., 2003).

Potential Therapeutic Applications

  • Blood Platelet Aggregation Inhibition : Nagamatsu et al. (1993) also investigated the inhibitory activities of various heterocycles against collagen-induced aggregation of rabbit blood platelets in vitro. Some compounds exhibited significantly more potent activity compared to aspirin (Nagamatsu et al., 1993).

Structural Analysis and Characterization

  • NMR Spectra Assignment : The total assignment of the 1H NMR spectrum of 6,7-dihydro-5H-indolo[1,7-ab][1]benzazepine and related compounds was performed by Hallberg et al. (1983), providing detailed insights into the molecular structure and characteristics (Hallberg et al., 1983).

Anticonvulsant and Antimicrobial Activities

  • Anticonvulsant and Antimicrobial Properties : Zhang et al. (2013) synthesized novel benzotriazoloazepine derivatives, showing initial promise in anticonvulsant activities. Peesapati and Venkata (2002) also reported on the synthesis of benzocycloheptene derivatives with notable antibacterial activity (Zhang et al., 2013); (Peesapati & Venkata, 2002).

Additional Research Findings

  • Fragmentation Patterns in Mass Spectrometry : Vishwakarma et al. (1983) examined the electron impact-promoted mass spectral fragmentation of indolo[1,7-ab][1]benzazepine and its derivatives, contributing to the understanding of its molecular behavior under mass spectrometry analysis (Vishwakarma et al., 1983).

Properties

IUPAC Name

6,7-dihydro-5H-tetrazolo[5,1-a][2]benzazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4/c1-2-6-9-8(4-1)5-3-7-14-10(9)11-12-13-14/h1-2,4,6H,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDVFNELOOIFGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3=NN=NN3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-dihydro-5H-tetrazolo[5,1-a][2]benzazepine
Reactant of Route 2
6,7-dihydro-5H-tetrazolo[5,1-a][2]benzazepine
Reactant of Route 3
6,7-dihydro-5H-tetrazolo[5,1-a][2]benzazepine
Reactant of Route 4
6,7-dihydro-5H-tetrazolo[5,1-a][2]benzazepine
Reactant of Route 5
6,7-dihydro-5H-tetrazolo[5,1-a][2]benzazepine
Reactant of Route 6
6,7-dihydro-5H-tetrazolo[5,1-a][2]benzazepine

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